molecular formula C11H18N4O B8359809 3-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one

3-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No. B8359809
M. Wt: 222.29 g/mol
InChI Key: ORHHRGXEFDLTBD-UHFFFAOYSA-N
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Patent
US09040545B2

Procedure details

3-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one (4.4 mmol) was dissolved in 5 mL methanol and palladium on carbon added under an inert atmosphere. The reaction mixture was stirred overnight at rt under hydrogen atmosphere. The resulting mixture was filtered through Celite and the filtrate concentrated in vacuo to give 3-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one in a quantitative yield.
Name
3-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][C:11]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:8]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][C:11]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:8]=1

Inputs

Step One
Name
3-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one
Quantity
4.4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCC(=O)N1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at rt under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=NN(C1)CCC(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.